4-Methoxycinnamic Acid

Description

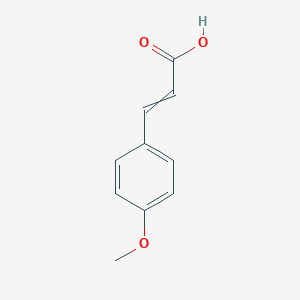

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDXODALSZRGIH-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7340-42-3 (hydrochloride salt) | |

| Record name | 4-Methoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1046059 | |

| Record name | 4-Methoxy-(2E)-cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Methoxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.712 mg/mL at 25 °C | |

| Record name | 4-Methoxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

943-89-5, 830-09-1 | |

| Record name | trans-4-Methoxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)-, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxycinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methoxy-(2E)-cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-p-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXYCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G4ML8401A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methoxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

173 - 175 °C | |

| Record name | 4-Methoxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

In Vitro Biological Activities of 4-Methoxycinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxycinnamic acid (4-MCA), a naturally occurring phenolic compound, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides an in-depth overview of the in vitro biological activities of 4-MCA, focusing on its enzyme inhibitory, antioxidant, anti-inflammatory, and cytotoxic effects. Detailed experimental protocols for key assays are provided, along with a quantitative summary of its activity. Furthermore, this guide elucidates the molecular mechanisms underlying 4-MCA's bioactivities through the visualization of key signaling pathways, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Enzyme Inhibitory Activities

This compound has demonstrated notable inhibitory effects on several key enzymes implicated in various pathological conditions. The quantitative data for these activities are summarized in Table 1.

Table 1: Enzyme Inhibitory Activities of this compound

| Enzyme Target | Substrate | IC50 Value | Inhibition Type | Reference |

| Mushroom Tyrosinase | L-DOPA | 0.42 mM | Non-competitive | [1] |

| α-Glucosidase | p-Nitrophenyl-α-D-glucopyranoside | 0.044 ± 0.006 mM | Non-competitive | [2] |

| Hyaluronidase | Hyaluronic Acid | > 2 mM | - | [1] |

Antioxidant Activity

The antioxidant potential of 4-MCA has been evaluated through various in vitro assays that measure its capacity to scavenge free radicals. Table 2 presents a summary of its radical scavenging activities.

Table 2: Antioxidant Activity of this compound

| Assay | IC50 Value | Standard | Reference |

| DPPH Radical Scavenging | Not explicitly found for 4-MCA | - | - |

| ABTS Radical Scavenging | Not explicitly found for 4-MCA | - | - |

While specific IC50 values for DPPH and ABTS assays for this compound were not pinpointed in the provided search results, its antioxidant properties are widely acknowledged in the literature.

Anti-inflammatory Activity

4-MCA exhibits anti-inflammatory properties by modulating key inflammatory mediators. Its inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages is a key indicator of this activity.

Table 3: Anti-inflammatory Activity of this compound

| Cell Line | Stimulant | Inhibitory Effect | IC50 Value | Reference |

| RAW 264.7 Macrophages | LPS | Inhibition of Nitric Oxide (NO) production | Not explicitly quantified | [3][4] |

Cytotoxic Activity

The anticancer potential of 4-MCA has been investigated against various cancer cell lines, demonstrating its ability to inhibit cell proliferation and induce cell death.

Table 4: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 Value | Reference |

| Data not available | - | - | - | - |

Specific IC50 values for the cytotoxicity of this compound against various cancer cell lines were not available in the provided search results. However, its derivatives have shown significant antiproliferative effects.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of this compound.

Tyrosinase Inhibition Assay

This assay assesses the ability of a compound to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis.

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound (Test Compound)

-

Kojic Acid (Positive Control)

-

Phosphate Buffer (0.1 M, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and Kojic acid in phosphate buffer.

-

In a 96-well plate, add 20 µL of the test compound or control, 100 µL of phosphate buffer, and 40 µL of tyrosinase solution (e.g., 60 U/mL).

-

Prepare blank wells containing the test compound and buffer but no enzyme.

-

Initiate the reaction by adding 40 µL of 10 mM L-DOPA solution to all wells.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 10-30 minutes).[5][6]

-

Measure the absorbance of the formed dopachrome at 475-492 nm using a microplate reader.[7][8]

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the enzyme reaction without inhibitor and A_sample is the absorbance with the inhibitor.

-

Determine the IC50 value from a dose-response curve.

α-Glucosidase Inhibition Assay

This assay measures the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound (Test Compound)

-

Acarbose (Positive Control)

-

Phosphate Buffer (e.g., 50 mM, pH 6.8)

-

Sodium Carbonate (Na2CO3) solution (e.g., 1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare various concentrations of the test compound and acarbose in the appropriate buffer.

-

Add 20 µL of the test compound or control and 20 µL of α-glucosidase solution (e.g., 2 U/mL) to each well of a 96-well plate.[9]

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution (e.g., 1 mM) to each well.[9]

-

Incubate the reaction mixture at 37°C for 20-30 minutes.[9]

-

Stop the reaction by adding 50-100 µL of Na2CO3 solution.

-

Measure the absorbance of the released p-nitrophenol at 405 nm.[9][10]

-

Calculate the percentage of inhibition and the IC50 value as described for the tyrosinase assay.

Hyaluronidase Inhibition Assay

This assay evaluates the inhibitory effect of a compound on hyaluronidase, an enzyme that degrades hyaluronic acid.

Materials:

-

Hyaluronidase (e.g., from bovine testes)

-

Hyaluronic Acid (HA)

-

This compound (Test Compound)

-

Sodium Phosphate Buffer (e.g., 100 mM, pH 7, with 50 mM NaCl)

-

Acid Albumin Solution

-

96-well microplate or test tubes

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare solutions of the test compound at various concentrations.

-

In a reaction vessel, mix the hyaluronidase solution with the test compound and incubate at 37°C for 10-15 minutes.[11][12]

-

Initiate the enzymatic reaction by adding the hyaluronic acid substrate.[11]

-

Incubate the mixture at 37°C for a defined period (e.g., 30-45 minutes).[11]

-

Stop the reaction and precipitate the undigested hyaluronic acid by adding an acid albumin solution.[11][13]

-

After a further incubation at room temperature (e.g., 10 minutes), measure the turbidity of the solution at 600 nm.[11][14]

-

The absorbance is inversely proportional to the enzyme activity. Calculate the percentage of inhibition and the IC50 value.

DPPH Radical Scavenging Assay

This is a common antioxidant assay based on the scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

This compound (Test Compound)

-

Ascorbic Acid or Trolox (Positive Control)

-

96-well microplate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[15]

-

Prepare serial dilutions of the test compound and the positive control in methanol.

-

In a 96-well plate or cuvettes, mix a defined volume of the test sample with the DPPH solution.[15][16]

-

Incubate the mixture in the dark at room temperature for 30 minutes.[15][16]

-

The scavenging activity is determined by the decrease in absorbance of the DPPH solution.

-

Calculate the percentage of scavenging activity and the IC50 value.

ABTS Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium Persulfate

-

Methanol or Ethanol

-

This compound (Test Compound)

-

Ascorbic Acid or Trolox (Positive Control)

-

96-well microplate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[18][19]

-

Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[18]

-

Add a small volume of the test sample or standard to the diluted ABTS•+ solution.[19]

-

After a set incubation time (e.g., 6-30 minutes), measure the absorbance at 734 nm.[18][20]

-

Calculate the percentage of scavenging activity and the IC50 value based on the decrease in absorbance.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (Test Compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[21]

-

After the incubation period, add MTT solution (e.g., 10 µL of 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.[22]

-

The MTT is reduced by metabolically active cells to insoluble purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals by adding a solubilization solution (e.g., 100 µL of DMSO).[21][23]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[23][24]

-

Cell viability is expressed as a percentage of the untreated control, and the IC50 value is determined.

Signaling Pathways and Molecular Mechanisms

This compound and its derivatives exert their biological effects by modulating key cellular signaling pathways. The following diagrams illustrate the proposed mechanisms of action.

Anti-inflammatory Signaling Pathway

4-MCA is suggested to inhibit the inflammatory response by targeting the NF-κB signaling pathway.

References

- 1. Paving the way towards effective plant-based inhibitors of hyaluronidase and tyrosinase: a critical review on a structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. activeconceptsllc.com [activeconceptsllc.com]

- 7. benchchem.com [benchchem.com]

- 8. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro α-glucosidase inhibitory assay [protocols.io]

- 10. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Hyaluronidase - Assay | Worthington Biochemical [worthington-biochem.com]

- 14. bioassaysys.com [bioassaysys.com]

- 15. acmeresearchlabs.in [acmeresearchlabs.in]

- 16. marinebiology.pt [marinebiology.pt]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 18. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijpsonline.com [ijpsonline.com]

- 20. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 24. MTT assay protocol | Abcam [abcam.com]

4-Methoxycinnamic Acid: A Novel Therapeutic Approach to Fungal Keratitis

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fungal keratitis is a severe ocular infection that can lead to significant vision loss and blindness. Current antifungal therapies are often limited by toxicity and low bioavailability. 4-Methoxycinnamic Acid (4-MCA), a naturally occurring phenolic acid, has emerged as a promising therapeutic agent for fungal keratitis caused by Aspergillus fumigatus. This technical guide delineates the dual mechanism of action of 4-MCA, which combines direct antifungal activity with potent anti-inflammatory effects. This document provides a comprehensive overview of the current understanding of 4-MCA's therapeutic role, supported by experimental evidence, detailed methodologies, and visual representations of the key signaling pathways involved.

Introduction

Fungal keratitis, a suppurative corneal infection, presents a significant challenge in ophthalmology. The most common causative agents include filamentous fungi such as Aspergillus and Fusarium species. The pathogenesis of fungal keratitis is a complex interplay between fungal virulence factors and the host's immune response. An exaggerated inflammatory cascade, while intended to clear the pathogen, often contributes to corneal damage, scarring, and subsequent vision impairment.

This compound (4-MCA) is a derivative of cinnamic acid found in various plants. It has been investigated for a range of bioactivities, including antioxidant, anticancer, and antimicrobial properties. Recent research has highlighted its potential in the management of fungal keratitis, demonstrating a multi-faceted approach to combating this challenging ocular disease.[1][2]

Mechanism of Action

4-MCA exhibits a dual mechanism of action against fungal keratitis, targeting both the fungal pathogen and the host's inflammatory response.

Antifungal Activity

4-MCA exerts direct antifungal effects on Aspergillus fumigatus through two primary mechanisms:

-

Inhibition of Fungal Cell Wall Synthesis: The fungal cell wall is a crucial structure for maintaining cell integrity and viability. 4-MCA has been shown to interfere with the synthesis of key components of the fungal cell wall, leading to structural weaknesses and compromising the pathogen's ability to survive and replicate.[1][2]

-

Disruption of Fungal Cell Membrane Permeability: The fungal cell membrane plays a vital role in maintaining cellular homeostasis. 4-MCA alters the permeability of the fungal cell membrane, leading to the leakage of essential intracellular components and ultimately causing fungal cell death.[1][2]

Anti-inflammatory Activity

A critical aspect of 4-MCA's therapeutic efficacy is its ability to modulate the host's innate immune response, thereby reducing the collateral damage caused by excessive inflammation. The anti-inflammatory effects of 4-MCA are primarily mediated through the downregulation of key pro-inflammatory cytokines.[1][2]

In both in vivo murine models of Aspergillus fumigatus keratitis and in vitro studies using RAW264.7 macrophage-like cells, 4-MCA has been demonstrated to significantly reduce the expression of:

-

Interleukin-1β (IL-1β)

-

Tumor Necrosis Factor-α (TNF-α)

-

Interleukin-6 (IL-6)

-

Inducible Nitric Oxide Synthase (iNOS)

This reduction in pro-inflammatory mediators helps to control the inflammatory response in the cornea, minimizing tissue damage and promoting a more favorable healing environment.[1][2]

Signaling Pathway Modulation

The anti-inflammatory effects of 4-MCA in the context of fungal keratitis are associated with the modulation of the Mincle signaling pathway .[1][2] Mincle (Macrophage-inducible C-type lectin) is a pattern recognition receptor (PRR) expressed on myeloid cells that recognizes fungal cell wall components. Upon activation, Mincle triggers a signaling cascade that leads to the production of pro-inflammatory cytokines.

The proposed mechanism involves 4-MCA inhibiting the Mincle-Syk-Card9 signaling axis, which in turn suppresses the activation of NF-κB, a key transcription factor for pro-inflammatory genes.

Quantitative Data Summary

While the precise quantitative data from the primary research on 4-MCA is not publicly available in the search results, the following tables summarize the expected findings based on the published abstracts.

Table 1: Antifungal Activity of 4-MCA against Aspergillus fumigatus

| Parameter | Method | Result | Reference |

| Minimum Inhibitory Concentration (MIC) | Broth Microdilution | Not specified, but 4-MCA demonstrated significant antifungal activity. | [1][2] |

| Fungal Cell Wall Integrity | Not specified (e.g., Chitin staining) | Inhibition of fungal cell wall synthesis observed. | [1][2] |

| Fungal Cell Membrane Permeability | Not specified (e.g., Propidium Iodide uptake) | Increased membrane permeability observed. | [1][2] |

Table 2: Anti-inflammatory Effects of 4-MCA in Aspergillus fumigatus Keratitis (In Vivo - Murine Model)

| Cytokine/Enzyme | Treatment Group | Change in Expression | Reference |

| IL-1β | 4-MCA | Significant Downregulation | [1][2] |

| TNF-α | 4-MCA | Significant Downregulation | [1][2] |

| IL-6 | 4-MCA | Significant Downregulation | [1][2] |

| iNOS | 4-MCA | Significant Downregulation | [1][2] |

Table 3: Anti-inflammatory Effects of 4-MCA on Aspergillus fumigatus-stimulated RAW264.7 Cells (In Vitro)

| Cytokine/Enzyme | Treatment Group | Change in Expression | Reference |

| IL-1β | 4-MCA | Significant Downregulation | [1][2] |

| TNF-α | 4-MCA | Significant Downregulation | [1][2] |

| IL-6 | 4-MCA | Significant Downregulation | [1][2] |

| iNOS | 4-MCA | Significant Downregulation | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the investigation of therapeutic agents for fungal keratitis, adapted for the study of 4-MCA.

In Vitro Antifungal Susceptibility Testing

-

Objective: To determine the minimum inhibitory concentration (MIC) of 4-MCA against Aspergillus fumigatus.

-

Method: Broth microdilution assay according to the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.

-

Prepare a stock solution of 4-MCA in dimethyl sulfoxide (DMSO).

-

Serially dilute the 4-MCA stock solution in RPMI 1640 medium in a 96-well microtiter plate.

-

Prepare an inoculum of Aspergillus fumigatus conidia and adjust the concentration to 0.5-2.5 x 10^4 CFU/mL.

-

Add the fungal inoculum to each well of the microtiter plate.

-

Incubate the plate at 35°C for 48 hours.

-

The MIC is determined as the lowest concentration of 4-MCA that causes a complete inhibition of visible fungal growth.

-

In Vivo Murine Model of Fungal Keratitis

-

Objective: To evaluate the therapeutic efficacy of 4-MCA in a living organism.

-

Animal Model: 6-8 week old female C57BL/6 mice.

-

Procedure:

-

Anesthetize the mice with an intraperitoneal injection of ketamine and xylazine.

-

Gently wound the central cornea of the right eye with a 26-gauge needle, avoiding perforation of the anterior chamber.

-

Topically apply a suspension of Aspergillus fumigatus conidia (e.g., 1 x 10^7 CFU in 5 µL) to the wounded cornea.

-

Divide the mice into treatment groups (e.g., vehicle control, 4-MCA solution, positive control like Natamycin).

-

Begin topical treatment at a specified time post-infection (e.g., 24 hours) and continue for a defined period (e.g., 4 times daily for 5 days).

-

Monitor the progression of keratitis daily by slit-lamp microscopy, scoring the severity based on corneal opacity, ulceration, and inflammation.

-

At the end of the experiment, euthanize the mice and enucleate the eyes for further analysis (histopathology, cytokine measurement, fungal load determination).

-

In Vitro Cytokine Production Assay

-

Objective: To assess the effect of 4-MCA on the production of pro-inflammatory cytokines by macrophages in response to Aspergillus fumigatus.

-

Cell Line: RAW264.7 murine macrophage-like cells.

-

Procedure:

-

Culture RAW264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 4-MCA for a specified duration (e.g., 1 hour).

-

Stimulate the cells with heat-killed Aspergillus fumigatus conidia or hyphae.

-

Incubate for a defined period (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Measure the concentrations of IL-1β, TNF-α, and IL-6 in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

For iNOS expression, lyse the cells and perform Western blotting or quantitative PCR.

-

Conclusion and Future Directions

This compound presents a compelling profile as a therapeutic candidate for fungal keratitis, addressing both the pathogen and the host's inflammatory response. Its dual mechanism of action suggests it could be a valuable addition to the current armamentarium of antifungal agents. Furthermore, its synergistic potential with existing drugs like Natamycin warrants further investigation.[1][2]

Future research should focus on:

-

Elucidating the precise molecular interactions of 4-MCA with the components of the Mincle signaling pathway.

-

Conducting preclinical studies to evaluate the safety and efficacy of topical 4-MCA formulations in larger animal models.

-

Exploring the potential of 4-MCA against other fungal pathogens responsible for keratitis.

The development of 4-MCA as a therapeutic agent for fungal keratitis holds promise for improving clinical outcomes and preserving vision in affected patients.

References

The Anticancer and Chemopreventive Potential of 4-Methoxycinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxycinnamic acid (p-MCA), a naturally occurring phenolic compound found in various plants, has garnered significant scientific interest for its potential as an anticancer and chemopreventive agent. This technical guide provides an in-depth overview of the current understanding of p-MCA's mechanisms of action, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols for key assays are provided to facilitate further research in this promising area of cancer drug discovery. Furthermore, this guide visualizes the complex signaling pathways modulated by p-MCA, offering a clear perspective on its molecular targets.

Introduction

The search for novel, effective, and less toxic anticancer agents is a cornerstone of modern oncological research. Natural products have historically been a rich source of therapeutic leads, and among them, phenolic compounds have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound (p-MCA), a derivative of cinnamic acid, has emerged as a promising candidate for cancer chemoprevention and therapy. This document synthesizes the existing scientific literature on p-MCA, focusing on its demonstrated effects on cancer cells and its potential for clinical application.

Anticancer and Chemopreventive Mechanisms of this compound

This compound exerts its anticancer and chemopreventive effects through a multi-pronged approach, targeting key cellular processes involved in tumorigenesis and progression. These mechanisms include the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. p-MCA has been shown to induce apoptosis in various cancer cell lines. A key study on the human colon adenocarcinoma cell line HCT-116 demonstrated that p-MCA induces apoptosis through the mitochondrial-mediated intrinsic pathway. This is characterized by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift in balance disrupts the mitochondrial membrane potential, triggering the release of cytochrome c into the cytosol, which in turn activates caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer. p-MCA has been shown to interfere with the cell cycle machinery, leading to arrest at specific checkpoints and preventing cancer cell division. One of the key regulatory proteins in the G1 phase of the cell cycle is Cyclin D1. Studies on 1,2-dimethylhydrazine (DMH)-induced rat colon carcinogenesis have shown that supplementation with p-MCA can lead to a decreased expression of Cyclin D1[1]. By downregulating Cyclin D1, p-MCA can halt the progression of the cell cycle from the G1 to the S phase, thereby inhibiting cell proliferation.

Anti-inflammatory and Antioxidant Effects

Chronic inflammation and oxidative stress are well-established drivers of carcinogenesis. p-MCA exhibits potent anti-inflammatory and antioxidant properties. In the context of colon cancer, p-MCA has been shown to suppress the nuclear translocation of the p65 subunit of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including iNOS and COX-2[1]. By inhibiting the NF-κB signaling pathway, p-MCA can attenuate the inflammatory environment that promotes tumor growth. Furthermore, p-MCA has been reported to possess antioxidant effects, which can help to mitigate the DNA damage caused by reactive oxygen species (ROS)[1].

Quantitative Data

The following tables summarize the available quantitative data on the anticancer and chemopreventive effects of this compound and its derivatives.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate | A549 | Non-small-cell lung cancer | 40.55 ± 0.41 | [2] |

| (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate | SK-MEL-147 | Melanoma | 62.69 ± 0.70 | [2] |

Note: Data for this compound itself is limited in the reviewed literature. The data presented here is for a derivative.

Table 2: In Vivo Chemopreventive Effects of this compound in DMH-Induced Rat Colon Carcinogenesis

| Treatment Group | Parameter | Observation | Reference |

| DMH + p-MCA (40 mg/kg b.wt.) | Aberrant Crypt Foci (ACFs) | Significant reduction in the number of ACFs | [1] |

| DMH + p-MCA (40 mg/kg b.wt.) | Tumor Incidence | Decreased tumor incidence | [2] |

| DMH + p-MCA (40 mg/kg b.wt.) | Tumor Size | Decreased tumor size | [2] |

Table 3: Modulation of Apoptotic and Cell Cycle Markers by this compound

| Cell Line/Model | Marker | Effect of p-MCA Treatment | Quantitative Change | Reference |

| HCT-116 | Bax | Increased expression | Not specified | |

| HCT-116 | Bcl-2 | Decreased expression | Not specified | |

| HCT-116 | Caspase-3 | Increased activity | Not specified | |

| HCT-116 | Caspase-9 | Increased activity | Not specified | |

| DMH-induced rat colon | Cyclin D1 | Decreased expression | Not specified | [1] |

Table 4: Modulation of Inflammatory Markers by this compound in DMH-Induced Rat Colon Carcinogenesis

| Marker | Effect of p-MCA Treatment (40 mg/kg b.wt.) | Reference |

| NF-κB p65 (nuclear translocation) | Decreased | [1] |

| iNOS | Decreased expression | [1] |

| COX-2 | Decreased expression | [1] |

| TNF-α | Decreased expression | [1] |

| IL-6 | Decreased expression | [1] |

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well microtiter plates

-

This compound (p-MCA) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of p-MCA in culture medium.

-

Remove the medium from the wells and add 100 µL of the p-MCA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve p-MCA).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Harvest cells after treatment with p-MCA for the desired time.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Western Blot Analysis for Protein Expression (e.g., Bax, Bcl-2, Cyclin D1, p-p65)

This technique is used to detect and quantify the expression levels of specific proteins.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for the proteins of interest)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Chemoprevention Study (DMH-Induced Colon Carcinogenesis in Rats)

This animal model is used to evaluate the chemopreventive efficacy of compounds against colon cancer.

Materials:

-

Male albino Wistar rats

-

1,2-dimethylhydrazine (DMH)

-

This compound (p-MCA)

-

Vehicle for p-MCA (e.g., 0.1% carboxymethylcellulose)

-

Standard rat chow

Procedure:

-

Acclimatize the rats for one week.

-

Divide the rats into control and treatment groups.

-

Induce colon carcinogenesis by subcutaneous injection of DMH (e.g., 20 mg/kg body weight) once a week for a specified period (e.g., 15 weeks)[1].

-

Administer p-MCA orally (e.g., 40 mg/kg body weight) daily to the treatment groups throughout the experimental period[1].

-

At the end of the study (e.g., 30 weeks), euthanize the rats and collect the colons.

-

Count the number of aberrant crypt foci (ACFs) and tumors.

-

Measure the tumor volume.

-

Process the tissues for histopathological examination and molecular analysis (e.g., Western blotting for protein expression).

Signaling Pathways and Visualizations

The anticancer effects of this compound are mediated through the modulation of complex intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways affected by p-MCA.

Apoptosis Induction Pathway

Caption: p-MCA induces apoptosis via the intrinsic pathway.

Cell Cycle Arrest Pathway

Caption: p-MCA induces G1 phase cell cycle arrest.

NF-κB Signaling Pathway Inhibition

Caption: p-MCA inhibits the pro-inflammatory NF-κB pathway.

Conclusion and Future Directions

This compound has demonstrated significant potential as a multifaceted anticancer and chemopreventive agent. Its ability to induce apoptosis, cause cell cycle arrest, and suppress inflammatory signaling pathways provides a strong rationale for its further development. The available data, though promising, highlight the need for more comprehensive studies to fully elucidate its efficacy and mechanisms of action.

Future research should focus on:

-

Expanding the in vitro screening of p-MCA against a wider panel of cancer cell lines to identify its full spectrum of activity and to determine its IC50 values.

-

Conducting more in vivo studies to confirm its efficacy in different cancer models and to establish optimal dosing and treatment regimens.

-

Elucidating the precise molecular targets of p-MCA within the key signaling pathways to enable a more targeted therapeutic approach.

-

Investigating the potential for synergistic effects when combined with existing chemotherapeutic agents.

References

p-Coumaric Acid: A Deep Dive into its Antidiabetic and Antihyperglycemic Potential

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

p-Coumaric acid (p-MCA), a naturally occurring phenolic compound found in a variety of plants, fruits, and vegetables, has garnered significant scientific interest for its potential therapeutic applications. Among its diverse biological activities, the antidiabetic and antihyperglycemic effects of p-MCA are particularly noteworthy. This technical guide provides a comprehensive overview of the current scientific evidence supporting the role of p-MCA in glucose homeostasis, intended for researchers, scientists, and professionals in the field of drug development. The following sections will delve into the quantitative data from key studies, detailed experimental methodologies, and the underlying signaling pathways through which p-MCA exerts its beneficial effects.

Quantitative Data Summary

The antidiabetic and antihyperglycemic efficacy of p-coumaric acid has been demonstrated in several preclinical studies. The data presented below summarizes the key quantitative findings from in vivo experiments, providing a comparative overview of its effects on critical diabetic markers.

Table 1: Effects of p-Coumaric Acid on Biochemical Parameters in Streptozotocin (STZ)-Induced Diabetic Rats

| Parameter | Diabetic Control | p-Coumaric Acid (100 mg/kg b.w.) | Normal Control | Reference |

| Blood Glucose (mg/dL) | Increased significantly | Significantly decreased | Normal | [1][2][3] |

| Plasma Insulin (µU/mL) | Significantly decreased | Significantly increased | Normal | [1][2][3] |

| Glycosylated Hemoglobin (HbA1c) (%) | Significantly increased | Significantly decreased | Normal | [1][3] |

| Hemoglobin (g/dL) | Significantly decreased | Significantly increased | Normal | [1][3] |

| Total Cholesterol (mg/dL) | Significantly increased | Significantly decreased | Normal | [2] |

| Triglycerides (mg/dL) | Significantly increased | Significantly decreased | Normal | [2] |

| HDL Cholesterol (mg/dL) | Significantly decreased | Significantly increased | Normal | [2] |

| LDL Cholesterol (mg/dL) | Significantly increased | Significantly decreased | Normal | [2] |

| VLDL Cholesterol (mg/dL) | Significantly increased | Significantly decreased | Normal | [2] |

Table 2: Effects of p-Coumaric Acid on Hepatic Carbohydrate Metabolizing Enzymes in STZ-Induced Diabetic Rats

| Enzyme | Diabetic Control | p-Coumaric Acid (100 mg/kg b.w.) | Normal Control | Reference |

| Hexokinase | Significantly decreased | Significantly increased | Normal | [2][3] |

| Glucose-6-Phosphatase | Significantly increased | Significantly decreased | Normal | [2][3] |

| Fructose-1,6-bisphosphatase | Significantly increased | Significantly decreased | Normal | [2][3] |

Table 3: Effects of p-Coumaric Acid in High-Fat Diet (HFD)-Induced Diabetic Models

| Model | Treatment | Key Findings | Reference |

| HFD-fed Mice | p-Coumaric Acid (10 mg/kg b.w.) for 16 weeks | Lower fasting blood glucose, HOMA-IR, plasma resistin, and MCP-1 levels. Reduced white adipose tissue weight and adipocyte size. | [4][5] |

| HFD-fed Diabetic Rats | p-Coumaric Acid (20 mg/kg b.w.) for 12 weeks | Significantly decreased elevated blood glucose levels. Improved renal function markers (urea, creatinine, uric acid). | [6] |

| HFD-fed Diabetic Mice | Procyanidin B1 + p-Coumaric Acid (150 and 250 mg/kg b.w.) for 8 weeks | Significantly inhibited HFD-induced body weight gain. Reduced serum inflammatory cytokines (TNF-α, IL-1β, IL-6). | [7][8] |

Experimental Protocols

Understanding the methodologies employed in these studies is crucial for interpretation and future research design. This section outlines the key experimental protocols.

In Vivo Studies: Streptozotocin (STZ)-Induced Diabetic Rat Model

-

Animal Model: Male albino Wistar rats are typically used.

-

Induction of Diabetes: Diabetes is induced by a single intraperitoneal (i.p.) injection of streptozotocin (STZ), commonly at a dose of 40-45 mg/kg body weight, dissolved in citrate buffer (pH 4.5).[1][2][3] Rats with fasting blood glucose levels above 250 mg/dL are selected for the study.[1]

-

Treatment: p-Coumaric acid is administered orally, often at a dose of 100 mg/kg body weight, for a period of 30 to 45 days.[1][2][3]

-

Biochemical Analysis: At the end of the treatment period, blood and tissue samples are collected for the analysis of glucose, insulin, HbA1c, lipid profiles, and antioxidant enzyme activities.[1][2]

-

Histopathology: Tissues such as the pancreas, liver, and kidney are processed for histopathological examination to observe any structural changes.[9]

In Vivo Studies: High-Fat Diet (HFD)-Induced Diabetic Model

-

Animal Model: C57BL/6J mice are a common choice for HFD-induced obesity and insulin resistance studies.[4][5]

-

Diet: Animals are fed a high-fat diet (typically 45-60% of calories from fat) for a specified period (e.g., 16 weeks) to induce a prediabetic or diabetic state.[4][5]

-

Treatment: p-Coumaric acid is administered orally, mixed with the diet or via gavage, at doses ranging from 10 mg/kg to 20 mg/kg body weight.[4][6]

-

Metabolic Assessments: Parameters such as body weight, food intake, fasting blood glucose, and insulin levels are monitored. Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glucose homeostasis.[4][10]

-

Gene Expression Analysis: Tissues like the liver and adipose tissue are analyzed for the expression of genes involved in inflammation and lipid metabolism.[4][5]

In Vitro Studies: L6 Myotubes

-

Cell Culture: L6 rat skeletal muscle cells are cultured and differentiated into myotubes.

-

Treatment: Differentiated L6 myotubes are treated with varying concentrations of p-coumaric acid (e.g., 12.5, 25, 50, and 100 µM) for a specified duration.[11][12]

-

Glucose Uptake Assay: The effect of p-MCA on glucose uptake is measured using fluorescently labeled glucose analogs like 2-NBDG.[12][13]

-

Western Blot Analysis: Protein expression and phosphorylation of key signaling molecules in the AMPK and insulin signaling pathways (e.g., AMPK, ACC, Akt) are determined by Western blotting.[11][12]

Signaling Pathways and Mechanisms of Action

p-Coumaric acid exerts its antidiabetic and antihyperglycemic effects through multiple mechanisms, targeting various signaling pathways involved in glucose and lipid metabolism.

Modulation of Hepatic Glucose Metabolism

p-MCA plays a crucial role in regulating hepatic glucose output by inhibiting gluconeogenesis, the process of synthesizing glucose from non-carbohydrate sources.[14][15] It achieves this by downregulating the activity of key gluconeogenic enzymes, glucose-6-phosphatase and fructose-1,6-bisphosphatase, while simultaneously enhancing the activity of hexokinase, a key enzyme in glycolysis.[2][3]

Caption: p-MCA's regulation of hepatic glucose metabolism.

Activation of the AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. p-Coumaric acid has been shown to activate AMPK in skeletal muscle cells.[11][12] Activated AMPK promotes glucose uptake and fatty acid oxidation. It phosphorylates and inactivates acetyl-CoA carboxylase (ACC), leading to decreased malonyl-CoA levels and subsequent stimulation of carnitine palmitoyltransferase-1 (CPT-1) and fatty acid β-oxidation.[11][12]

Caption: AMPK signaling pathway activation by p-MCA.

Enhancement of Insulin Signaling and Glucose Uptake

p-Coumaric acid, in synergy with procyanidin B1, has been shown to improve glucose uptake and glycogen synthesis by targeting the insulin receptor (IRβ) and regulating the IRS-1/PI3K/Akt pathway.[16] This leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose entry into cells.[16] Furthermore, p-MCA has been observed to modulate the expression of GLUT2 mRNA in the pancreas.[2][15]

Caption: p-MCA's role in the insulin signaling pathway.

Inhibition of Carbohydrate Digesting Enzymes and DPP-IV

p-Coumaric acid has been identified as an inhibitor of α-glucosidase and α-amylase, enzymes responsible for the breakdown of carbohydrates in the small intestine.[14][17][18][19] By inhibiting these enzymes, p-MCA can delay carbohydrate digestion and subsequent glucose absorption, thereby reducing postprandial hyperglycemia.[14][17] Additionally, there is emerging evidence that p-coumaric acid derivatives can act as dual inhibitors of dipeptidyl peptidase-IV (DPP-IV) and GSK-3β.[20] DPP-IV is an enzyme that rapidly inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion.[21][22][23][24] Inhibition of DPP-IV by p-MCA derivatives could therefore prolong the action of incretins and enhance glucose-dependent insulin release.

Caption: Inhibition of digestive enzymes and DPP-IV by p-MCA.

Antioxidant and Anti-inflammatory Actions

Oxidative stress and inflammation are key contributors to the pathogenesis of diabetes and its complications. p-Coumaric acid exhibits potent antioxidant properties by scavenging free radicals and enhancing the activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1][9] It also demonstrates anti-inflammatory effects, which can protect pancreatic β-cells from damage and ameliorate diabetic complications like nephropathy.[6][15]

Conclusion

The collective evidence from in vivo and in vitro studies strongly supports the antidiabetic and antihyperglycemic potential of p-coumaric acid. Its multifaceted mechanism of action, encompassing the regulation of hepatic glucose metabolism, activation of the AMPK pathway, enhancement of insulin signaling, inhibition of carbohydrate-digesting enzymes, and its antioxidant and anti-inflammatory properties, makes it a promising candidate for further investigation in the development of novel therapeutic strategies for diabetes management. This technical guide provides a foundational understanding for researchers and drug development professionals to explore the full therapeutic potential of this natural compound. Future research should focus on clinical trials to validate these preclinical findings and to establish the safety and efficacy of p-coumaric acid in humans.

References

- 1. researchgate.net [researchgate.net]

- 2. Antidiabetic and antihyperlipidemic activity of p-coumaric acid in diabetic rats, role of pancreatic GLUT 2: In vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jairjp.com [jairjp.com]

- 4. Protective effects of p-coumaric acid against high-fat diet-induced metabolic dysregulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. p-Coumaric acid attenuates high-fat diet-induced oxidative stress and nephropathy in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. p-Coumaric Acid Enhances Hypothalamic Leptin Signaling and Glucose Homeostasis in Mice via Differential Effects on AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. p-Coumaric acid modulates glucose and lipid metabolism via AMP-activated protein kinase in L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Increased skeletal muscle glucose uptake by rosemary extract through AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Procyanidin B1 and p-Coumaric Acid from Highland Barley Grain Showed Synergistic Effect on Modulating Glucose Metabolism via IRS-1/PI3K/Akt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New insights into the in vitro, in situ and in vivo antihyperglycemic mechanisms of gallic acid and p-coumaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Quercetin and Coumarin Inhibit Dipeptidyl Peptidase-IV and Exhibits Antioxidant Properties: In Silico, In Vitro, Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Berry and Citrus Phenolic Compounds Inhibit Dipeptidyl Peptidase IV: Implications in Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

The Liver-Protective Potential of Methoxylated Cinnamic Acid Derivatives: A Technical Guide

For Immediate Release – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide detailing the hepatoprotective properties of methoxylated derivatives of cinnamic acid. These naturally occurring phenolic compounds, found in various plants, fruits, and vegetables, demonstrate significant potential in mitigating liver damage through various mechanisms of action, including potent antioxidant, anti-inflammatory, and anti-fibrotic effects.[1][2]

This whitepaper provides an in-depth analysis of key methoxylated cinnamic acid derivatives such as ferulic acid, sinapic acid, and p-coumaric acid. It summarizes quantitative data from preclinical studies, outlines detailed experimental protocols for inducing and evaluating liver injury, and visualizes the complex signaling pathways involved in their protective effects.

Core Mechanisms of Hepatoprotection

Methoxylated derivatives of cinnamic acid exert their liver-protective effects through multiple biological pathways.[1][2] Their primary mechanisms involve combating oxidative stress, reducing inflammation, and inhibiting the progression of liver fibrosis. These compounds have been shown to positively influence the balance of oxidative stress, improve the metabolism of lipids and alcohol, and suppress the inflammation, fibrosis, and apoptosis of liver cells.[1][2]

Key signaling pathways modulated by these derivatives include:

-

Nrf2/HO-1 Pathway: An essential pathway for cellular defense against oxidative stress.[3][4][5]

-

NF-κB Signaling: A critical regulator of inflammatory responses often implicated in liver injury.[3][6][7][8]

-

TGF-β/Smad Pathway: A key signaling cascade involved in the development of liver fibrosis.[9]

-

AMPK Signaling: An energy-sensing pathway that, when activated, can alleviate oxidative stress and inflammation.[10][11]

Quantitative Efficacy of Key Derivatives

Numerous preclinical studies have quantified the hepatoprotective effects of methoxylated cinnamic acid derivatives in various models of liver injury, such as those induced by carbon tetrachloride (CCl4), alcohol, and D-galactosamine/lipopolysaccharide (D-GalN/LPS).[1][4][9][12]

Table 1: Hepatoprotective Effects of Ferulic Acid (FA)

| Model of Injury | Species | Key Biomarker | Control Group | Toxin-Exposed Group | FA-Treated Group | Reference |

| CCl4-Induced Fibrosis | Rat | Serum ALT | Normal | Significantly Increased | Markedly Attenuated | [9] |

| CCl4-Induced Fibrosis | Rat | Serum AST | Normal | Significantly Increased | Markedly Attenuated | [9] |

| Alcohol & PUFA | Rat | Serum ALT | Normal | Increased | Significantly Decreased (20 mg/kg) | [12] |

| Alcohol & PUFA | Rat | Serum AST | Normal | Increased | Significantly Decreased (20 mg/kg) | [12] |

| Cisplatin-Induced Injury | Rat | Serum Aminotransferases | Normal | Significantly Increased | Ameliorated | [13] |

Table 2: Hepatoprotective Effects of Sinapic Acid (SA)

| Model of Injury | Species | Key Biomarker | Control Group | Toxin-Exposed Group | SA-Treated Group (Dose) | Reference |

| D-GalN/LPS-Induced Hepatitis | Rat | Serum ALT | Normal | Increased | Decreased (20 & 40 mg/kg) | [4] |

| D-GalN/LPS-Induced Hepatitis | Rat | Serum AST | Normal | Increased | Decreased (20 & 40 mg/kg) | [4] |

| Alcoholic Liver Disease | Mouse | Serum ALT | Normal | Increased | Significantly Reversed (10 & 20 mg/kg) | [14] |

| Alcoholic Liver Disease | Mouse | Serum AST | Normal | Increased | Significantly Reversed (10 & 20 mg/kg) | [14] |

Table 3: Hepatoprotective Effects of p-Coumaric Acid (p-CA)

| Model of Injury | Species | Key Biomarker | Control Group | Toxin-Exposed Group | p-CA-Treated Group | Reference |

| Ischemia-Reperfusion | Rat | Serum ALT | Normal | Increased | Significantly Decreased | [15] |

| Ischemia-Reperfusion | Rat | Serum AST | Normal | Increased | Significantly Decreased | [15] |

| LPS/D-GalN-Induced Injury | Rat | Serum ALT | Normal | Increased | Significantly Ameliorated | [8] |

| LPS/D-GalN-Induced Injury | Rat | Serum AST | Normal | Increased | Significantly Ameliorated | [8] |

Key Signaling Pathways in Detail

The hepatoprotective actions of these compounds are deeply rooted in their ability to modulate specific intracellular signaling pathways.

The Anti-inflammatory NF-κB Pathway

In response to liver injury, the transcription factor Nuclear Factor-kappa B (NF-κB) is often activated, leading to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8][16][17] Methoxylated cinnamic acid derivatives have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the inflammatory cascade that exacerbates liver damage.[3][6]

The Antioxidant Nrf2/HO-1 Pathway

The Nrf2/HO-1 signaling pathway is a primary defense mechanism against oxidative stress.[3][4] Under normal conditions, Nrf2 is kept inactive in the cytoplasm. In the presence of oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1). Sinapic acid and other derivatives have been shown to activate this protective pathway.[3][4][5]

Experimental Protocols

The evaluation of hepatoprotective agents relies on robust and reproducible animal models of liver injury. The Carbon Tetrachloride (CCl4)-induced hepatotoxicity model is widely used.

CCl4-Induced Acute Liver Injury Model in Rats

This protocol outlines a standard procedure for inducing acute liver injury in rats to test the efficacy of hepatoprotective compounds.[18][19][20][21]

Materials:

-

Male Sprague Dawley or Wistar rats (200-250g)

-

Carbon Tetrachloride (CCl4)

-

Vehicle (e.g., Olive oil, corn oil)[18]

-

Test compound (Methoxylated derivative of cinnamic acid)

-

Gavage needles

-

Syringes and needles for injection

-

Anesthetic agent

-

Equipment for blood collection and serum separation

-

Histology supplies (formalin, paraffin, slides, etc.)

Workflow:

-

Acclimatization: House animals in a controlled environment (22±1°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.[19]

-

Grouping: Randomly divide animals into at least four groups:

-

Group I: Normal Control (Vehicle only)

-

Group II: Toxin Control (Vehicle + CCl4)

-

Group III: Test Compound (Test Compound + CCl4)

-

Group IV: Positive Control (e.g., Silymarin + CCl4)

-

-

Treatment: Administer the test compound or vehicle (e.g., orally by gavage) for a specified period (e.g., 7-14 days) before CCl4 administration.

-

Induction of Injury: On the final day of pretreatment, administer a single dose of CCl4 (e.g., 1-3 ml/kg body weight), typically diluted 1:1 with olive oil, via intraperitoneal (i.p.) injection or orogastric tube.[18][19][20]

-

Sample Collection: 24-48 hours after CCl4 administration, anesthetize the animals and collect blood via cardiac puncture. Euthanize the animals and immediately excise the liver.

-

Analysis:

-

Biochemical Analysis: Centrifuge blood to separate serum and measure levels of liver enzymes (ALT, AST, ALP) and bilirubin.[21][22]

-

Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate cellular necrosis, inflammation, and steatosis.[21][22]

-

Oxidative Stress Markers: Homogenize a portion of the liver tissue to measure levels of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione (GSH).[4][10]

-

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sinapic acid mitigates methotrexate-induced hepatic injuries in rats through modulation of Nrf-2/HO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sinapic acid ameliorates D-galactosamine/lipopolysaccharide-induced fulminant hepatitis in rats: Role of nuclear factor erythroid-related factor 2/heme oxygenase-1 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Sinapic Acid Reduces Oxidative Stress and Pyroptosis via Inhibition of BRD4 in Alcoholic Liver Disease [frontiersin.org]

- 6. Ferulic acid attenuates non-alcoholic steatohepatitis by reducing oxidative stress and inflammation through inhibition of the ROCK/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. dovepress.com [dovepress.com]

- 9. Ferulic acid attenuates liver fibrosis and hepatic stellate cell activation via inhibition of TGF-β/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ferulic Acid Ameliorates Hepatic Inflammation and Fibrotic Liver Injury by Inhibiting PTP1B Activity and Subsequent Promoting AMPK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2024.sci-hub.cat [2024.sci-hub.cat]

- 13. Hepatoprotective effect of ferulic acid and/or low doses of γ-irradiation against cisplatin-induced liver injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Hepatoprotective properties of p-coumaric acid in a rat model of ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. ERK/NF-kB/COX-2 Signaling Pathway Plays a Key Role in Curcumin Protection against Acetaminophen-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]

- 20. phytopharmajournal.com [phytopharmajournal.com]

- 21. Hepatotoxicity Induced by Carbon Tetrachloride in Experimental Model | Pakistan BioMedical Journal [pakistanbmj.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Isolation of 4-Methoxycinnamic Acid from Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, extraction, and isolation of 4-Methoxycinnamic Acid (4-MCA) from various plant sources. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and detailed protocols for obtaining this valuable bioactive compound.

Natural Occurrence of this compound

This compound, a phenylpropanoid with a range of biological activities, is found in various plant species. While its presence is widespread, the concentration can vary significantly between different plants and even different parts of the same plant. Notable plant sources include:

-

Rhizomes of Kaempferia galanga : Commonly known as aromatic ginger, this plant is a significant source of 4-MCA, primarily in the form of its ester, ethyl p-methoxycinnamate.

-

Bark of Cinnamomum cassia : Chinese cinnamon contains a variety of cinnamic acid derivatives, including 4-MCA, although often in lower concentrations compared to other major constituents like cinnamaldehyde.

-

Flowers of Matricaria chamomilla : German chamomile contains a glycosidic precursor to 4-MCA, (Z)- and (E)-2-β-D-glucopyranosyloxy-4-methoxycinnamic acid.[1]

-

Roots of Anigozanthos preissii : This plant, commonly known as the kangaroo paw, utilizes 4-MCA in the biosynthesis of phenylphenalenones.

-

Other reported sources : 4-MCA has also been identified in Dianthus superbus L. and Prostanthera rotundifolia.

Experimental Workflow for Isolation and Analysis

The general workflow for the isolation and analysis of 4-MCA from plant material involves several key stages, from initial extraction to final characterization.

References

Spectroscopic Profile of 4-Methoxycinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxycinnamic Acid, a compound of interest in various research and development fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent |

| 7.63 | d | 16.0 | H-7 | CDCl₃ |

| 7.48 | d | 8.7 | H-2, H-6 | CDCl₃ |

| 6.90 | d | 8.7 | H-3, H-5 | CDCl₃ |

| 6.31 | d | 16.0 | H-8 | CDCl₃ |

| 3.83 | s | - | -OCH₃ | CDCl₃ |

| 12.0 (approx.) | br s | - | -COOH | CDCl₃ |

| 7.64 | d | 15.9 | H-7 | CD₃OD |

| 7.54 | d | 8.8 | H-2, H-6 | CD₃OD |

| 6.95 | d | 8.8 | H-3, H-5 | CD₃OD |

| 6.34 | d | 15.9 | H-8 | CD₃OD |

| 3.83 | s | - | -OCH₃ | CD₃OD |

¹³C NMR (Carbon-13 NMR) Data [1]

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 171.1 | C-9 (C=O) | DMSO-d₆ |

| 161.0 | C-4 | DMSO-d₆ |

| 145.1 | C-7 | DMSO-d₆ |

| 130.8 | C-2, C-6 | DMSO-d₆ |

| 126.9 | C-1 | DMSO-d₆ |

| 115.7 | C-8 | DMSO-d₆ |

| 114.6 | C-3, C-5 | DMSO-d₆ |

| 55.5 | -OCH₃ | DMSO-d₆ |

| 167.7 | C-9 (C=O) | CDCl₃ |

| 161.6 | C-4 | CDCl₃ |

| 145.0 | C-7 | CDCl₃ |

| 129.9 | C-2, C-6 | CDCl₃ |

| 127.2 | C-1 | CDCl₃ |

| 115.5 | C-8 | CDCl₃ |

| 114.5 | C-3, C-5 | CDCl₃ |

| 55.5 | -OCH₃ | CDCl₃ |

Infrared (IR) Spectroscopy

Key IR Absorption Bands (Solid, KBr Pellet/Nujol Mull) [2]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1625-1640 | Medium | C=C stretch (Alkenyl) |

| 1590-1610 | Medium | C=C stretch (Aromatic) |

| 1250-1300 | Strong | C-O stretch (Aryl Ether) & O-H bend |

| 1170-1200 | Strong | C-O stretch (Carboxylic Acid) |

| 980 | Strong | =C-H bend (trans-Alkene) |

| 830 | Strong | C-H bend (para-disubstituted Aromatic) |

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 178 | 100 | [M]⁺ (Molecular Ion) |

| 177 | 95 | [M-H]⁺ |

| 163 | 40 | [M-CH₃]⁺ |

| 147 | 35 | [M-OCH₃]⁺ |

| 135 | 80 | [M-COOH]⁺ |

| 133 | 50 | [M-CH₃O-CO]⁺ |

| 105 | 30 | [C₇H₅O]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound was accurately weighed and dissolved in approximately 0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

The sample was gently agitated to ensure complete dissolution.

Instrument Parameters (¹H and ¹³C NMR):

-

Spectrometer: 400 MHz NMR Spectrometer

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence

-

Acquisition Time: 2-3 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64

-

Spectral Width: -2 to 14 ppm

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-